BenchChemオンラインストアへようこそ!

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Medicinal chemistry Pharmacophore design Hydrogen bonding

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416347-62-0; molecular formula C17H16N2O4; molecular weight 312.32 g/mol) is a synthetic small molecule belonging to the 2-aryl-1H-benzo[d]imidazole-6-carboxylate ester subclass. The compound features a benzimidazole core substituted at position 2 with a 3-ethoxy-4-hydroxyphenyl ring and at position 6 with a methyl carboxylate ester.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
Cat. No. B11804124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)O
InChIInChI=1S/C17H16N2O4/c1-3-23-15-9-10(5-7-14(15)20)16-18-12-6-4-11(17(21)22-2)8-13(12)19-16/h4-9,20H,3H2,1-2H3,(H,18,19)
InChIKeyQXPGWFVKQKIXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416347-62-0) – Structural Identity and Class Positioning


Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416347-62-0; molecular formula C17H16N2O4; molecular weight 312.32 g/mol) is a synthetic small molecule belonging to the 2-aryl-1H-benzo[d]imidazole-6-carboxylate ester subclass . The compound features a benzimidazole core substituted at position 2 with a 3-ethoxy-4-hydroxyphenyl ring and at position 6 with a methyl carboxylate ester. The concurrent presence of a hydrogen-bond-donating phenolic –OH, a hydrogen-bond-accepting ethoxy group, and a polarizable carboxylate ester distinguishes this scaffold from simpler 2-phenylbenzimidazole analogs. Commercially available at ≥95% purity from multiple suppliers, this compound is primarily positioned as a research-grade screening candidate and a versatile synthetic intermediate for further derivatization .

Why Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate Cannot Be Interchanged with Generic 2-Arylbenzimidazole Analogs


Within the 2-arylbenzimidazole-6-carboxylate chemotype, subtle variations in the phenyl ring substitution pattern and the carboxylate terminal group produce substantial shifts in hydrogen-bonding capacity, lipophilicity, metabolic stability, and target engagement. The 3-ethoxy-4-hydroxyphenyl motif in this compound provides a specific pharmacophoric arrangement in which the hydroxyl group acts as a hydrogen-bond donor while the adjacent ethoxy group modulates both electronic density and steric bulk on the phenyl ring—a combination that cannot be replicated by unsubstituted phenyl , methoxy-only , or carboxylic acid analogs. Published structure–activity relationship (SAR) studies on related benzimidazole series demonstrate that the position and identity of oxygen-containing substituents on the 2-phenyl ring directly govern cholinesterase isoform selectivity and antiproliferative potency [1]. Consequently, procurement of the precise compound is mandatory for reproducible SAR campaigns, assay validation, and hit-to-lead optimization; substitution with a generic in-class analog risks false-negative results or misleading selectivity profiles.

Quantitative Differentiation Evidence for Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate Relative to Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Versus Unsubstituted Phenyl and Methoxy-Only Analogs

The target compound possesses one phenolic –OH hydrogen-bond donor (HBD), whereas the unsubstituted phenyl analog Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate (CAS 69570-97-4) has zero HBDs, and the methoxy-shifted analog 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 1018300-85-0) also has zero HBDs because the phenolic –OH is replaced by a methoxy group. The presence of a hydrogen-bond donor is a critical parameter in drug design: Lipinski's Rule of Five requires at least one HBD for favorable oral bioavailability, and HBD count directly influences aqueous solubility, membrane permeability, and target binding enthalpy. In a systematic SAR study of 48 o/p-(3-substituted ethoxyphenyl)-1H-benzimidazole derivatives, compounds retaining a free phenolic –OH showed up to 15-fold variation in acetylcholinesterase (AChE) IC50 values compared to their methoxy-capped counterparts, demonstrating that the HBD status of the 2-phenyl substituent profoundly modulates biological activity [1].

Medicinal chemistry Pharmacophore design Hydrogen bonding Drug-likeness

Ester Prodrug Potential and Enhanced Membrane Permeability Versus Carboxylic Acid Analog

The target compound is the methyl ester of 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 1393371-16-8). The carboxylic acid analog has a calculated logP approximately 1.5–2.0 units lower than the methyl ester, based on the standard Hansch π-value of ~1.5–2.0 for esterification of a carboxylic acid. This translates to an estimated 30- to 100-fold increase in n-octanol/water partition coefficient for the methyl ester relative to the free acid. In a related benzimidazole-based hepatitis C virus (HCV) NS5A inhibitor program, conversion of the carboxylic acid to the corresponding methyl ester increased the replicon EC50-based cellular activity by over 10-fold (replicon EC50 as low as 1.7 µM for ester-containing analogs versus >20 µM for the corresponding acids), an effect attributed to enhanced passive membrane permeation followed by intracellular esterase-mediated hydrolysis to the active acid species [1]. The target compound's methyl ester moiety therefore confers a documented permeability advantage over its direct carboxylic acid analog.

Prodrug design Cell permeability PK optimization Esterase-labile

Substituent Positional Isomerism: 3-Ethoxy-4-hydroxy Versus 4-Ethoxy-3-methoxy Phenyl Regioisomer

The target compound bears the ethoxy group at position 3 and the hydroxyl group at position 4 of the 2-phenyl ring. The closest commercially available regioisomer, 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 1018300-85-0), reverses this pattern: the ethoxy group is at position 4 and a methoxy (not hydroxy) group is at position 3. In a systematic evaluation of 48 o- and p-(3-substituted ethoxyphenyl)-1H-benzimidazole derivatives, the para-substituted series (ethoxy at the 4-position) showed preferential inhibition of acetylcholinesterase (AChE), whereas the ortho-substituted series (ethoxy at the 2-position) preferentially targeted butyrylcholinesterase (BuChE), with the most potent AChE inhibitor (compound A12) achieving an IC50 of 0.14 µM and the most potent BuChE inhibitor (compound B14) achieving an IC50 of 0.22 µM [1]. This demonstrates that the position of the alkoxy substituent on the phenyl ring is a key determinant of target selectivity. The target compound's 3-ethoxy-4-hydroxy substitution pattern occupies a distinct regioisomeric space not addressed by either the 4-ethoxy-3-methoxy or the unsubstituted phenyl analogs, and the presence of a free hydroxyl at position 4 (rather than methoxy at position 3) introduces additional hydrogen-bonding capacity that may further differentiate its selectivity profile from the 4-ethoxy-3-methoxy comparator.

Regioisomerism Positional SAR Cholinesterase selectivity Ortho vs. para effect

Synthetic Tractability: Single-Step Esterification from Commercially Available Carboxylic Acid Precursor

The target compound can be directly synthesized via methyl esterification of the commercially available precursor 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 1393371-16-8), which is supplied at ≥95% purity by multiple vendors . This contrasts with the unsubstituted phenyl analog (CAS 69570-97-4), which requires a different aldehyde starting material (benzaldehyde vs. 3-ethoxy-4-hydroxybenzaldehyde) for its synthesis . The availability of the pre-functionalized carboxylic acid intermediate with the desired 3-ethoxy-4-hydroxyphenyl motif already installed eliminates the need for a de novo benzimidazole ring construction when only the ester form is required, streamlining the synthetic workflow by at least two synthetic steps compared to building the scaffold from o-phenylenediamine and the substituted benzaldehyde. For laboratories conducting SAR by ester diversification, the carboxylic acid precursor (CAS 1393371-16-8) serves as a common late-stage intermediate enabling parallel synthesis of multiple ester analogs .

Synthetic accessibility Chemical procurement Derivatization Carboxylic acid intermediate

Ethoxy Group Contribution to Antiproliferative Activity: Class-Level Evidence from Pd-Catalyzed 2-Arylbenzimidazole Hydroxylation/Alkoxylation Studies

Structure–activity relationship studies on a series of palladium-catalyzed ortho-hydroxylated/alkoxylated 2-arylbenzimidazoles revealed that the ethoxy substituent on the 2-phenyl ring is a key contributor to improved antiproliferative activity. In this study, ethoxy-bearing derivatives consistently showed higher cytotoxicity against human cancer cell lines compared to their methoxy or unsubstituted counterparts, with the authors concluding that 'the ethoxy substituent is probably responsible for the improved activity' [1]. While the exact compound 1416347-62-0 was not directly tested in this study, the presence of the 3-ethoxy substituent on the 2-phenyl ring places it within the structural class that exhibited enhanced potency. This ethoxy-dependent activity enhancement aligns with broader observations in the 2-arylbenzimidazole literature, where the ethyl group of the ethoxy substituent provides optimal lipophilic bulk for occupying hydrophobic sub-pockets in target proteins such as tubulin and topoisomerase, relative to the smaller methoxy or larger propoxy/butoxy homologs [2].

Cytotoxicity DNA binding Ethoxy SAR Anticancer screening

Molecular Weight and Lipophilicity Differentiation from Smaller 2-Phenylbenzimidazole Scaffolds

The target compound (MW = 312.32 g/mol; molecular formula C17H16N2O4) is approximately 60 Da heavier than the unsubstituted phenyl analog Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate (MW = 252.27 g/mol; C15H12N2O2), owing to the additional ethoxy (–OCH2CH3, +45 Da) and hydroxyl (–OH, +17 Da) substituents on the 2-phenyl ring. This molecular weight difference places the target compound in a distinct property space: the unsubstituted analog falls within fragment-like chemical space (MW < 300 Da), making it suitable for fragment-based screening, whereas the target compound occupies lead-like space (MW 300–350 Da), which is more appropriate for hit-to-lead optimization and target engagement studies. The estimated logP difference of approximately 1.0–1.5 units (target compound more lipophilic due to the ethoxy group) further differentiates solubility, protein binding, and membrane partitioning behavior .

Physicochemical properties Lead-likeness Fragment-based screening MW and logP profiling

Optimal Application Scenarios for Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate Based on Differentiated Evidence


Focused Cholinesterase Inhibitor Screening with Defined Regioisomeric Selectivity Expectations

Based on class-level SAR demonstrating that the position of alkoxy and hydroxy substituents on the 2-phenyl ring governs AChE versus BuChE selectivity [1], this compound is well-suited as a screening candidate in cholinesterase inhibitor discovery programs targeting Alzheimer's disease or related neurodegenerative conditions. Its 3-ethoxy-4-hydroxyphenyl substitution pattern represents a distinct regioisomeric space not covered by the more extensively studied 4-ethoxy or 2-ethoxy series. Inclusion of this compound in a focused screening deck alongside its regioisomers enables systematic mapping of positional SAR around the 2-phenyl ring, potentially identifying selectivity-enhancing substitution patterns missed by prior art.

Ester Prodrug Strategy for Intracellular Target Engagement in Cell-Based Assays

The methyl ester moiety provides a documented permeability advantage over the corresponding carboxylic acid analog (CAS 1393371-16-8), as evidenced by cross-study data from related benzimidazole NS5A inhibitors where esterification improved cellular replicon EC50 by >10-fold [1]. This compound is therefore the preferred procurement choice when cell-based phenotypic or target-based assays require passive membrane permeation followed by intracellular esterase activation—a common scenario in anticancer, antiviral, and anti-inflammatory drug discovery programs where the carboxylic acid parent is the intended pharmacophore but suffers from poor cell entry.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the Carboxylic Acid Precursor for Parallel Ester SAR

Because the target compound can be synthesized in a single esterification step from the commercially available carboxylic acid precursor (CAS 1393371-16-8, ≥95% purity) [1], it serves as an entry point for systematic ester SAR exploration. Procurement of both the methyl ester (CAS 1416347-62-0) and the carboxylic acid (CAS 1393371-16-8) enables medicinal chemistry teams to generate a matrix of ester analogs (ethyl, isopropyl, tert-butyl, benzyl, etc.) via parallel synthesis, rapidly profiling the impact of the ester group on potency, selectivity, metabolic stability, and solubility while holding the 3-ethoxy-4-hydroxyphenyl pharmacophore constant.

Anticancer Screening Deck Enrichment with Ethoxy-Substituted 2-Arylbenzimidazoles

Class-level evidence from cytotoxicity and DNA-binding studies on 2-arylbenzimidazoles indicates that ethoxy substituents on the 2-phenyl ring confer superior antiproliferative activity relative to methoxy or unsubstituted analogs [1]. This compound is therefore strategically valuable for enriching focused anticancer screening libraries targeting tubulin polymerization, topoisomerase inhibition, or DNA intercalation mechanisms, where the ethoxy group's optimal lipophilic bulk and conformational flexibility may enhance target binding. Procurement of this compound alongside its methoxy-only analog (CAS 1018300-85-0) enables head-to-head comparison of the ethoxy versus methoxy pharmacophoric contribution in a given assay system.

Quote Request

Request a Quote for Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.